N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine
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Overview
Description
Preparation Methods
The synthesis of N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine involves several steps. The compound is typically prepared through the reaction of N-acetyl-D-galactosamine with p-methoxybenzaldehyde under specific conditions to form the benzylidene derivative. This intermediate is then methylated to yield the final product . The reaction conditions often include the use of methanol as a solvent and maintaining the reaction temperature at around 220-222°C .
Chemical Reactions Analysis
N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can occur with nucleophiles such as halides or amines under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in studies involving glycosylation and protein interactions.
Mechanism of Action
The mechanism of action of N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine can be compared with other similar compounds, such as:
N-Acetyl-D-galactosamine: A precursor in the synthesis of the target compound.
P-methoxybenzaldehyde: Used in the initial step of the synthesis.
N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-D-galactosamine: A closely related compound with similar properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for research applications.
Properties
IUPAC Name |
N-[(4aR,6S,7R,8R,8aR)-8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO7/c1-9(19)18-13-14(20)15-12(24-17(13)22-3)8-23-16(25-15)10-4-6-11(21-2)7-5-10/h4-7,12-17,20H,8H2,1-3H3,(H,18,19)/t12-,13-,14-,15+,16?,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXAGUXLANKRHQ-DRNSISSVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=C(C=C3)OC)O[C@@H]1OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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